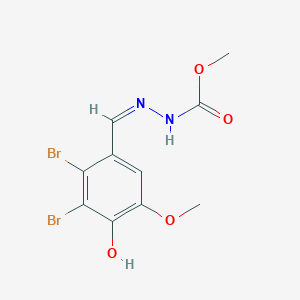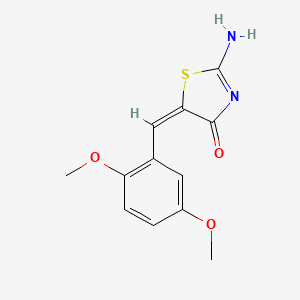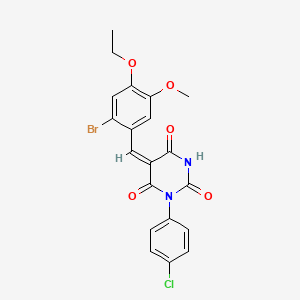![molecular formula C17H24ClN3O2 B6122163 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B6122163.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide, also known as CP-122,288, is a chemical compound that belongs to the class of acetylcholine receptor antagonists. It is a promising compound for scientific research applications due to its potential in treating various neurological disorders.
作用机制
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in cognitive function and memory formation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide binds to the M1 receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has a good safety profile and does not cause significant side effects at therapeutic doses.
实验室实验的优点和局限性
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide is a promising compound for scientific research applications due to its potential in treating various neurological disorders. It has a good safety profile and does not cause significant side effects at therapeutic doses. However, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide. One direction is to study its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to develop more selective and potent M1 receptor antagonists based on the structure of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide. Additionally, more research is needed to fully understand the mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide and its potential interactions with other neurotransmitter systems.
合成方法
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-(4-morpholinyl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide in high purity.
科学研究应用
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has been extensively studied for its potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory formation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models.
属性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-12-14(4-5-16(15)21-6-2-1-3-7-21)19-17(22)13-20-8-10-23-11-9-20/h4-5,12H,1-3,6-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYSQFFVXQWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122123.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)


![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)